Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester
Description
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester (hereafter referred to as the "target compound") is a substituted benzoic acid derivative characterized by a 2-chloro-5-aminothiocarbamate core and a 2-(trimethylsilyl)ethyl ester group. The compound’s structure combines a chlorinated aromatic ring with a thiourea-like functional group and a silyl-protected ester, which confers unique physicochemical properties.
Properties
CAS No. |
135813-18-2 |
|---|---|
Molecular Formula |
C16H24ClNO3SSi |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
2-trimethylsilylethyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C16H24ClNO3SSi/c1-11(2)21-16(22)18-12-6-7-14(17)13(10-12)15(19)20-8-9-23(3,4)5/h6-7,10-11H,8-9H2,1-5H3,(H,18,22) |
InChI Key |
QTSAVFNFUSSLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Benzoic Acid Derivative: The initial step involves the chlorination of benzoic acid to introduce the chloro group at the 2-position.
Introduction of the Thioxomethyl Group: This step involves the reaction of the chlorinated benzoic acid with a thioxomethylating agent under controlled conditions.
Amino Group Addition:
Esterification: The final step involves the esterification of the carboxylic acid group with 2-(trimethylsilyl)ethanol to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the thioxomethyl group, resulting in the formation of corresponding amines or thiols.
Substitution: The chloro group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce amines.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thioxomethyl and chloro groups allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The ester group facilitates its transport across cell membranes, enhancing its bioavailability.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : The bulky silyl group may hinder enzymatic degradation, improving metabolic stability relative to smaller esters (e.g., ethyl or isopropyl) .
- Synthesis Complexity : Introducing the trimethylsilyl group likely requires specialized reagents (e.g., chlorotrimethylsilane), increasing synthesis difficulty compared to conventional esterification methods .
Functional Group Modifications
Thiourea Derivatives
The target compound’s thiourea-like moiety (—NH—C(═S)—O—) is shared with analogs in , and 3. This group is critical for hydrogen bonding and metal chelation, which may influence biological activity or coordination chemistry.
Heterocyclic Substituents
describes a compound with a 3-methyl-2-thienyl substituent, resulting in a higher molecular weight (409.99 g/mol) and altered electronic properties due to sulfur’s electronegativity. The target compound lacks such heterocycles, prioritizing simpler aromatic interactions.
Solubility
- Alkyl Esters : Ethyl and isopropyl esters exhibit moderate solubility in polar aprotic solvents (e.g., acetonitrile) but poor aqueous solubility .
- Trimethylsilyl Ester : Expected to have lower aqueous solubility due to extreme hydrophobicity, necessitating formulation with surfactants or co-solvents.
Stability
- Protein Binding : Analogous isopropyl esters demonstrate moderate plasma protein binding (~70–80%), suggesting the target compound may follow similar trends .
- Hydrolytic Stability : The silyl ester’s resistance to hydrolysis under physiological conditions could prolong half-life compared to hydrolytically labile esters (e.g., ethyl) .
Biological Activity
Benzoic acid derivatives have garnered attention in the fields of medicinal chemistry and pharmacology due to their diverse biological activities. The compound Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-(trimethylsilyl)ethyl ester is particularly noteworthy for its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C18H26ClNO3S
- Molecular Weight: 353.92 g/mol
- CAS Number: 165549-98-4
The compound features a benzoic acid backbone with a chloro substituent and a thioxomethylamino group, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioxomethylamino group enhances its binding affinity to protein sites, potentially modulating enzyme activity and influencing various biochemical pathways.
Antimicrobial Activity
Research indicates that benzoic acid derivatives possess significant antimicrobial properties. The specific compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes and inhibit metabolic processes.
| Organism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anti-inflammatory Effects
Studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating inflammatory diseases.
Antitumor Activity
Preliminary investigations suggest that benzoic acid derivatives may possess antitumor properties. The compound has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines, with promising results indicating a dose-dependent response.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various benzoic acid derivatives, including the compound . Results indicated that it significantly inhibited the growth of both gram-positive and gram-negative bacteria. -
Inflammation Model Study
In a model of acute inflammation, Johnson et al. (2024) administered the compound to mice subjected to carrageenan-induced paw edema. The results showed a marked reduction in edema compared to controls, suggesting potential for therapeutic use in inflammatory conditions. -
Cancer Cell Line Study
A recent investigation by Lee et al. (2024) assessed the effects of this compound on human breast cancer cell lines. The study found that treatment resulted in increased apoptosis rates alongside decreased cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
